2,5-Dimethylaniline

Beschreibung

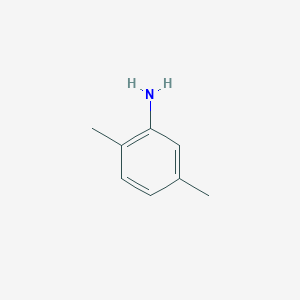

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWZNBNDMFLQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105898-70-2, 51786-53-9 (hydrochloride) | |

| Record name | Poly(2,5-dimethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105898-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026306 | |

| Record name | 2,5-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW TO ORANGE LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 °F at 760 mmHg (NTP, 1992), 214 °C @ 760 MM HG, 218 °C | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Xylidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

201 °F (NTP, 1992), 93 °C | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in ether, carbon tetrachloride, SLIGHTLY SOL IN ETHANOL, Soluble in oxygenated solvents., 5600 mg/l at 12 °C in water, Solubility in water, g/100ml at 18 °C: 0.5 | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Xylidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.979 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9790 @ 21 °C/4 °C, Relative density (water = 1): 0.98 | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.19 | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16.5 mmHg at 72 °F ; 31.4 mmHg at 103.1 °F; 109.0 mmHg at 155.3 °F (NTP, 1992), 0.15 mm Hg at 25 °C, Vapor pressure, kPa at 96 °C: 1.3 | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

YELLOW LEAF FROM PETROLEUM ETHER, Colorless to yellow oil, Yellow liquid or solid | |

CAS No. |

95-78-3 | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Xylidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5 Xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWK0W8DA04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59.9 °F (NTP, 1992), 15.5 °C | |

| Record name | 2,5-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Xylidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1686 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,5-Dimethylaniline chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of 2,5-Dimethylaniline (CAS No. 95-78-3), also known as 2,5-xylidine. This aromatic amine is a significant intermediate in the synthesis of various commercial products, including dyes, pigments, and active pharmaceutical ingredients.[1] This document consolidates essential data, presents detailed experimental protocols for its synthesis and analytical determination, and visualizes its metabolic pathway, serving as a critical resource for professionals in research and development.

Chemical Structure and Identification

This compound is a primary arylamine characterized by an aniline (B41778) molecule with two methyl group substituents at positions 2 and 5 of the benzene (B151609) ring.[2]

-

IUPAC Name: this compound[2]

-

Synonyms: 2,5-Xylidine, p-Xylidine, 2,5-Dimethylbenzenamine, 2-Amino-p-xylene[2]

-

Molecular Formula: C₈H₁₁N[3]

-

SMILES: CC1=CC(=C(C=C1)C)N[3]

-

InChI: InChI=1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3[3]

-

InChIKey: VOWZNBNDMFLQGM-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The compound is a liquid at room temperature, which turns from colorless to reddish-brown upon exposure to air and light.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[1]

| Property | Value | Reference |

| Molecular Weight | 121.18 g/mol | [3] |

| Appearance | Colorless to yellow or reddish-brown liquid | [2] |

| Melting Point | 11.5 °C | Sigma-Aldrich |

| Boiling Point | 218 °C | Sigma-Aldrich |

| Density | 0.973 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.559 | Sigma-Aldrich |

| Flash Point | 96 °C (closed cup) | [4] |

| Vapor Pressure | 1.3 kPa at 96 °C | [2] |

| Solubility in Water | Practically insoluble | [1] |

| LogP | 1.83 | [2] |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves a two-step process starting from p-xylene (B151628). The first step is the nitration of p-xylene to yield 2-nitro-p-xylene, followed by the reduction of the nitro group to an amino group.

Chemical Reactivity

As a primary aromatic amine, this compound undergoes typical reactions of this class of compounds. The amino group is nucleophilic and can be readily acylated, alkylated, and diazotized. The aromatic ring is activated by the amino and methyl groups, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. It reacts with strong acids to form ammonium (B1175870) salts.

Experimental Protocols

Synthesis of this compound from p-Xylene

This protocol is a representative procedure based on established methods for the nitration of xylenes (B1142099) followed by reduction.

Step 1: Nitration of p-Xylene

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be cooled in an ice-salt bath.

-

Procedure: a. Prepare a nitrating mixture by cautiously adding 35 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid, keeping the temperature below 10 °C. b. To the cooled flask, add 50 g (0.47 mol) of p-xylene. c. Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred p-xylene, maintaining the reaction temperature between 25-30 °C. d. After the addition is complete, continue stirring for an additional 2 hours at room temperature. e. Pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted. f. Separate the oily layer of 2-nitro-p-xylene. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water. g. Dry the crude product over anhydrous magnesium sulfate (B86663) and purify by vacuum distillation.

Step 2: Reduction of 2-Nitro-p-xylene

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Procedure: a. In the flask, create a stirred mixture of 100 g of granulated tin and 200 mL of concentrated hydrochloric acid. b. Heat the mixture to reflux. c. Slowly add 50 g (0.33 mol) of 2-nitro-p-xylene from the dropping funnel to the refluxing mixture. d. After the addition is complete, continue refluxing for 3 hours until the reaction is complete (monitored by TLC). e. Cool the reaction mixture and slowly add a 40% aqueous solution of sodium hydroxide (B78521) until the solution is strongly alkaline to precipitate tin hydroxides. f. Perform steam distillation to isolate the crude this compound. g. Extract the distillate with diethyl ether, dry the ether extract over anhydrous potassium carbonate, and remove the solvent by rotary evaporation. h. Purify the resulting this compound by vacuum distillation.

Analytical Methods

Accurate quantification and separation of this compound from its isomers are crucial for quality control and impurity profiling. HPLC and GC-MS are the most common analytical techniques employed.

4.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the separation of its isomers.[5][6]

-

Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for optimal separation of isomers.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: Linear gradient from 10% to 90% B

-

20-25 min: 90% B

-

25-30 min: Return to 10% B and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 240 nm

-

Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on mass spectra.[7]

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column is recommended (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as dichloromethane (B109758) or methanol.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methyl and amino groups. The aromatic protons appear as distinct signals due to their different chemical environments. The two methyl groups also exhibit separate singlets. The protons of the amino group typically appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. It will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and methyl substituents.

FT-IR Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands. The N-H stretching of the primary amine group appears as a doublet in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl groups and the aromatic ring are observed around 2850-3100 cm⁻¹. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range.

Metabolism and Toxicology

The metabolism of xylidine (B576407) isomers, including this compound, primarily occurs in the liver. The main metabolic pathways involve oxidation of the methyl groups and hydroxylation of the aromatic ring.[2] These reactions are catalyzed by cytochrome P450 enzymes. The oxidation of a methyl group can lead to the formation of a carboxylic acid, while ring hydroxylation results in the formation of aminophenols. These metabolites can then undergo further conjugation reactions before excretion.

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications

This compound is a versatile chemical intermediate with several industrial applications.[1] Its primary use is in the manufacturing of dyes and pigments. It is also a precursor in the synthesis of various organic molecules, including pharmaceuticals and agricultural chemicals.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, analysis, and metabolism of this compound. The detailed experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Adherence to proper safety protocols is essential when working with this compound due to its toxicological profile.

References

- 1. d-nb.info [d-nb.info]

- 2. This compound(95-78-3) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. agilent.com [agilent.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

2,5-Dimethylaniline (CAS 95-78-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,5-Dimethylaniline (CAS 95-78-3), a versatile aromatic amine with significant applications in the chemical, pharmaceutical, and materials science industries. This document details its physicochemical properties, synthesis, analytical methods, and biological activities, with a focus on its role as a key intermediate and its mechanism of genotoxicity.

Core Physicochemical Properties

This compound, also known as p-xylidine, is a primary arylamine. It is a colorless to yellow or reddish-brown liquid that darkens upon exposure to air and light.[1][2] It is stable under normal temperatures and pressures.[1] Key quantitative physicochemical data are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [2] |

| Molecular Weight | 121.18 g/mol | [3] |

| Melting Point | 11.5 °C | [2] |

| Boiling Point | 218 °C | [2] |

| Density | 0.973 g/mL at 25 °C | [2] |

| Flash Point | 93 °C (201 °F) | [1] |

| Refractive Index | 1.5582-1.5602 at 20 °C | [1] |

| Water Solubility | <0.1 g/100 mL at 18 °C | [4] |

| pKa | 4.53 (+1) at 25 °C | [4] |

Applications in Research and Industry

This compound is a crucial intermediate in the synthesis of a wide array of organic compounds. Its primary applications include:

-

Dye and Pigment Manufacturing: It serves as a precursor for the synthesis of azo dyes and organic pigments.[1][5]

-

Pharmaceutical Intermediates: This compound is a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: It is an important intermediate in the production of pesticides.[1]

-

Polymer Science: this compound is used in the synthesis of conducting polymers, such as poly(this compound), and as a component in other polymer systems.[6]

-

Rubber Chemicals: It finds application in the synthesis of chemicals used in the rubber industry.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the amination of 2,5-dimethylphenol. A general procedure is outlined below, which should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

-

2,5-Dimethylphenol

-

Ammonia (aqueous or gaseous)

-

Hydrogen transfer catalyst (e.g., Palladium on charcoal)

-

Pressure reaction vessel

-

Solvent (e.g., Benzene)

Procedure:

-

In a pressure reaction vessel, combine 2,5-dimethylphenol, concentrated ammonium (B1175870) hydroxide, and a catalytic amount of 5% palladium on charcoal.[7]

-

Flush the vessel with an inert gas, such as nitrogen, and then pressurize with hydrogen to approximately 100 psig.[7]

-

Heat the vessel to 250°C with continuous stirring and maintain this temperature for 12 hours.[7]

-

After cooling the reaction mixture, dilute it with a suitable solvent like benzene (B151609) and filter to remove the catalyst.[7]

-

The product, this compound, can then be recovered from the filtrate by distillation.[7]

Note: This is a generalized procedure. Specific quantities, reaction times, and purification methods may vary and should be determined through careful experimental design and safety analysis.

Synthesis of Azo Dyes from this compound

This compound is a key component in the synthesis of azo dyes through a two-step diazotization and coupling reaction.

1. Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

Dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution in an ice bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound solution with constant stirring, ensuring the temperature remains between 0-5 °C throughout the addition. This will form the diazonium salt.

2. Azo Coupling Reaction

Materials:

-

Diazonium salt solution from the previous step

-

Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)

-

Sodium Hydroxide (NaOH) solution (for phenolic coupling agents) or a buffer solution (e.g., sodium acetate (B1210297) for amine coupling agents)

-

Ice

Procedure (Example with 2-naphthol):

-

In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.[8]

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.[8]

-

Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water.[8]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.[8]

Experimental Workflow for Azo Dye Synthesis

Caption: Workflow for the synthesis of an azo dye from this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis and separation of xylidine (B576407) isomers, including this compound.[3]

Instrumentation and Conditions (General):

-

Column: A capillary column suitable for aromatic amine analysis, such as one with a phenyl(50)methyl(50)polysiloxane stationary phase, is often used.[9]

-

Carrier Gas: Nitrogen or Helium.

-

Injection Port Temperature: Typically around 150 °C.[10]

-

Oven Temperature Program: A temperature gradient is employed to separate the isomers. For example, starting at 40 °C, ramping to 80 °C, and then to 200 °C.[10]

-

Detector: Mass Spectrometer (MS) operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10]

-

Sample Preparation: Samples are typically dissolved in a suitable organic solvent. For trace analysis in environmental samples, a pre-concentration step such as purge and trap may be necessary.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of this compound, especially in complex matrices, and can often be performed without derivatization.[11]

Instrumentation and Conditions (General):

-

Column: A reversed-phase C18 column is commonly used for the separation of aniline (B41778) derivatives.[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The composition can be adjusted to optimize separation. For Mass Spectrometry (MS) compatible methods, a volatile acid like formic acid can be used as a modifier.[13]

-

Detector: A UV detector is typically used, as aniline derivatives have strong chromophores.[11] For enhanced specificity, a mass spectrometer can be coupled to the HPLC system (LC-MS).

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.

General Workflow for HPLC Analysis

Caption: A simplified workflow for the analysis of this compound by HPLC.

Biological Activity and Signaling Pathways

The genotoxicity of dimethylanilines, including this compound, is a significant area of research. The primary mechanism of its toxicity is believed to involve metabolic activation, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[8]

The metabolic pathway begins with the oxidation of this compound by cytochrome P450 enzymes in the liver. This can lead to the formation of N-hydroxy-2,5-dimethylaniline and 2,5-dimethylaminophenol.[1] The N-hydroxylamine can undergo further reactions to form a highly reactive nitrenium ion, which can directly bind to DNA, forming adducts.[1]

Alternatively, the aminophenol metabolite can undergo redox cycling with its corresponding quinone imine. This process generates reactive oxygen species, such as superoxide (B77818) radicals and hydrogen peroxide, which can cause oxidative stress and damage to cellular components, including DNA, leading to strand breaks.[1]

Proposed Metabolic Activation and Genotoxicity Pathway of this compound

Caption: Metabolic activation of this compound leading to genotoxicity.

Conclusion

This compound is a chemical of significant industrial and research importance. Its versatile reactivity makes it a valuable intermediate in the synthesis of a wide range of products. However, its potential for genotoxicity through metabolic activation and the generation of reactive oxygen species necessitates careful handling and a thorough understanding of its biological effects. The experimental protocols and pathway information provided in this guide offer a foundational resource for professionals working with this compound.

References

- 1. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents [patents.google.com]

- 3. This compound | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. N dimethylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Genotoxicity of 2,6- and 3,5-dimethylaniline in cultured mammalian cells: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. benchchem.com [benchchem.com]

- 10. HPLC study of anilines [chromaappdb.mn-net.com]

- 11. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular Generation of ROS by 3,5-Dimethylaminophenol: Persistence, Cellular Response, and Impact of Molecular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylaniline

This guide provides a comprehensive overview of the key physical properties of 2,5-Dimethylaniline, specifically its boiling and melting points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating phase transitions.

Physical Properties of this compound

This compound, also known as 2,5-xylidine, is an organic compound with the chemical formula (CH₃)₂C₆H₃NH₂. It is a primary arylamine where the amine group is attached to a benzene (B151609) ring substituted with two methyl groups at positions 2 and 5. The physical state of this compound is typically a yellow to reddish-brown liquid or solid, depending on the ambient temperature.[1]

The boiling and melting points are critical physical constants that define the conditions under which this compound undergoes phase transitions. These properties are essential for its purification, handling, and application in various chemical syntheses. The experimentally determined values from various sources are summarized in the table below.

| Physical Property | Value (°C) | Value (°F) | Pressure (mmHg) | Source(s) |

| Boiling Point | 214 | 417.2 | 760 | [1] |

| 218 | 424.4 | 760 | [1][2][3][4][5][6] | |

| 104 | 219.2 | 15 | [7] | |

| Melting Point | 11 | 51.8 | - | [7] |

| 11.5 | 52.7 | - | [2][4][5][6] | |

| 15.5 | 59.9 | - | [1] |

Note: The minor variations in reported values can be attributed to differences in experimental conditions and the purity of the sample.

Experimental Protocols

The determination of boiling and melting points is a fundamental procedure in chemical analysis for the characterization and purity assessment of a compound.

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a very narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature measurement of the sample.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Methodology (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the this compound sample and a few boiling chips to ensure smooth boiling. A condenser is attached to the flask, and a thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance at the prevailing atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Phase Transition Diagram

The following diagram illustrates the relationship between the physical state of this compound and temperature.

References

- 1. This compound | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 95-78-3 [m.chemicalbook.com]

- 3. 2,5-Xylidine - Wikipedia [en.wikipedia.org]

- 4. 2,5-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. 2,5-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 95-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2,5-Dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough compilation of qualitative solubility information. Furthermore, a detailed experimental protocol for determining the solubility of liquid amines in organic solvents via the isothermal shake-flask method is presented. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection and experimental design.

Introduction to this compound

This compound, also known as p-xylidine, is an aromatic amine with the chemical formula (CH₃)₂C₆H₃NH₂. It serves as a crucial intermediate in the synthesis of various dyes, pigments, pharmaceuticals, and other organic compounds.[1][2] Its molecular structure, featuring a substituted benzene (B151609) ring, dictates its solubility profile, making it generally soluble in organic solvents while having limited solubility in water.[1][3] Understanding its solubility is paramount for its application in chemical synthesis, purification, and formulation.

Solubility Profile of this compound

The solubility of this compound is influenced by factors such as the polarity of the solvent, temperature, and pH.[3] As a general principle, "like dissolves like," meaning nonpolar or weakly polar compounds tend to dissolve in solvents of similar polarity.[4][5] this compound, with its nonpolar dimethylbenzene component and a polar amine group, exhibits a range of solubilities in different organic solvents.

Quantitative Solubility Data

Currently, there is a notable absence of comprehensive quantitative solubility data for this compound across a wide array of organic solvents in peer-reviewed literature. The data presented below is a compilation of qualitative descriptions found in chemical databases and supplier information.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Reported Solubility |

| Alcohols | Ethanol | Soluble[1][3], Slightly Soluble[6][7] |

| Methanol | A solution of 100 µg/ml is commercially available[8] | |

| Ethers | Diethyl Ether | Soluble[1][3][6][7] |

| Halogenated Hydrocarbons | Chloroform | Soluble[3], Slightly Soluble[9] |

| Dichloromethane | Slightly Soluble[9] | |

| Apolar Aprotic Solvents | Benzene | Soluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[9] |

| Oxygenated Solvents | General | Soluble[10] |

Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms and can vary between information sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the widely accepted isothermal shake-flask method.[11] This method is considered a reliable technique for establishing equilibrium solubility.[11]

Principle

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated from the saturated solution by filtration or centrifugation. The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Autosampler vials

-

Analytical balance

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Experimental Workflow

References

- 1. Page loading... [guidechem.com]

- 2. greeindustry.com [greeindustry.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. This compound | 95-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 95-78-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. This compound CAS#: 95-78-3 [m.chemicalbook.com]

- 10. This compound | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Spectroscopic Analysis of 2,5-Dimethylaniline

Introduction

2,5-Dimethylaniline, also known as 2,5-xylidine, is a primary arylamine used in the manufacturing of dyes and other chemical intermediates.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 2 and 5, and an amino group at position 1.[2] Accurate structural elucidation and purity assessment of this compound are critical for its application in research and industry. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound in a structured tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 6.5 | Multiplet | 3H | Aromatic H (H-3, H-4, H-6) |

| ~3.6 | Singlet (broad) | 2H | Amine (-NH₂) |

| ~2.2 | Singlet | 3H | Methyl H (C5-CH₃) |

| ~2.1 | Singlet | 3H | Methyl H (C2-CH₃) |

| Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.[3] |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~144.0 | Aromatic C (C-1) |

| ~136.0 | Aromatic C (C-5) |

| ~130.0 | Aromatic C (C-3) |

| ~121.0 | Aromatic C (C-2) |

| ~120.0 | Aromatic C (C-6) |

| ~117.0 | Aromatic C (C-4) |

| ~21.0 | Methyl C (C5-C H₃) |

| ~17.0 | Methyl C (C2-C H₃) |

| Solvent: CDCl₃. Reference: Solvent peak (e.g., CDCl₃ at 77.0 ppm).[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1500 - 1400 | Strong | Aromatic C=C ring stretch |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic substitution) |

| Sample Preparation: Thin film or KBr pellet.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6] The molecular weight of this compound is 121.18 g/mol .[2][7]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 121 | High | [M]⁺ (Molecular Ion) |

| 106 | High | [M - CH₃]⁺ (Loss of a methyl group) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |

| Ionization Method: Electron Ionization (EI).[7] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.[8] For ¹³C NMR, a more concentrated solution may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[8] Ensure the sample is free of any solid particles by filtering it through a pipette with a small glass wool plug.[8]

-

Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal from the solvent.[9] The magnetic field is then shimmed to achieve maximum homogeneity and resolution.[9] The probe must be tuned and matched for the specific nucleus being observed (¹H or ¹³C).[10]

-

Data Acquisition (¹H NMR) : A standard single-pulse experiment is typically used. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR) : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.[9] The spectral width is typically set from 0 to 220 ppm.[9] A longer relaxation delay (e.g., 1-2 seconds) and a higher number of scans are required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

-

Data Processing : The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.[9] The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[9]

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Thin Solid Film) : Since this compound is a liquid at room temperature, the thin film method is suitable. Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Press the plates together to create a thin capillary film.

-

Sample Preparation (Solid Sample as KBr Pellet) : If the sample is solid, grind a small amount (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.[11] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup : Place the prepared sample holder (salt plates or KBr pellet holder) into the sample compartment of the FT-IR spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing : The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional group vibrations.

Mass Spectrometry (MS) Protocol

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion via a heated probe or injection into a Gas Chromatography (GC-MS) system is common.[12] The sample is vaporized in a vacuum.[12]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in an Electron Ionization (EI) source.[13] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.[6][14]

-

Mass Analysis : The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[12][14]

-

Detection : Ions of a specific m/z ratio are detected by an electron multiplier, which generates a signal proportional to the number of ions. The instrument scans through a range of m/z values to generate the mass spectrum.

-

Data Processing : The mass spectrum is plotted as relative intensity versus m/z. The most intense peak is called the base peak and is assigned a relative intensity of 100%.[13] The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow from sample preparation to structural elucidation using NMR, IR, and MS techniques.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(95-78-3) 1H NMR [m.chemicalbook.com]

- 4. This compound(95-78-3) 13C NMR spectrum [chemicalbook.com]

- 5. This compound 99 95-78-3 [sigmaaldrich.com]

- 6. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 7. Benzenamine, 2,5-dimethyl- [webbook.nist.gov]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. benchchem.com [benchchem.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. webassign.net [webassign.net]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

The Chemistry and Applications of 2,5-Dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dimethylaniline, a significant organic compound with broad applications in the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, synthesis, and safety protocols, offering valuable information for professionals in research and development.

Core Chemical and Physical Properties

This compound, also known as 2,5-xylidine, is a primary arylamine.[1][2] It presents as a colorless to dark yellow or brown liquid and is recognized as a versatile chemical intermediate.[1][3][4] Its utility stems from its unique chemical structure, making it a valuable building block in organic synthesis.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [5][6] |

| Molecular Weight | 121.18 g/mol | [5][6] |

| CAS Number | 95-78-3 | [3][5] |

| Melting Point | 11.5 °C | [4] |

| Boiling Point | 218 °C | [3] |

| Density | 0.973 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.559 | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695), ether, and chloroform; practically insoluble in water. |

Synthesis of this compound

A prevalent method for the synthesis of this compound is the catalytic hydrogenation of the corresponding nitro compound, 2,5-dimethylnitrobenzene. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst and hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Dimethylnitrobenzene

This protocol describes a common laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents:

-

2,5-Dimethylnitrobenzene

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Hydrogen-filled balloon or hydrogenation apparatus

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylnitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and refill it with hydrogen. This process should be repeated three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound. Further purification can be achieved by vacuum distillation.

Key Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a variety of compounds:

-

Pharmaceuticals: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[3]

-

Dyes and Pigments: This compound is a vital component in the manufacturing of various dyes.[3]

-

Specialty Chemicals: Its reactivity is leveraged in the production of antioxidants and rubber chemicals.

-

Polymer Chemistry: this compound can be used to synthesize conducting polymers, such as poly(this compound).[4]

Safety and Handling

Due to its potential hazards, proper safety precautions are essential when handling this compound.

Hazards:

-

Harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause skin irritation.

-

Suspected carcinogen.

-

Combustible liquid.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves

-

Safety goggles or a face shield

-

Protective clothing

-

Respiratory protection (in areas with potential for vapor exposure)

Storage and Handling:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and ignition sources.

-

Keep containers tightly closed.

-

Store separately from incompatible materials such as strong oxidants and acids.

Visualized Workflow and Pathways

Synthesis Workflow for this compound

Caption: A flowchart illustrating the synthesis of this compound.

References

- 1. airccse.com [airccse.com]

- 2. 2,5-DIMETHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Synonyms and alternative names for 2,5-Dimethylaniline

This technical guide provides a comprehensive overview of 2,5-Dimethylaniline, also known as 2,5-xylidine, tailored for researchers, scientists, and drug development professionals. The document details its chemical identity, physicochemical properties, relevant experimental protocols, and safety information.

Chemical Identity and Synonyms

This compound is a primary arylamine characterized by an aniline (B41778) structure with two methyl group substituents at the 2 and 5 positions of the benzene (B151609) ring.[1][2] Its systematic IUPAC name is this compound. This compound is widely recognized across various chemical databases and commercial suppliers under a multitude of synonyms and alternative names, facilitating its identification and sourcing.

A comprehensive list of its common identifiers and synonyms is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 95-78-3 |

| EINECS Number | 202-451-0 |

| Common Synonyms | 2,5-Xylidine, p-Xylidine, 2-Amino-1,4-dimethylbenzene, 2-Amino-p-xylene, 2,5-Dimethylbenzenamine, 2,5-Dimethylphenylamine, 1-Amino-2,5-dimethylbenzene |

Physicochemical Properties